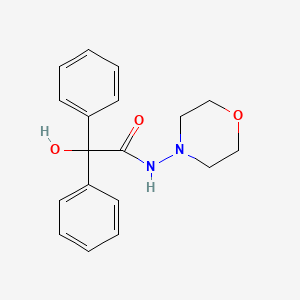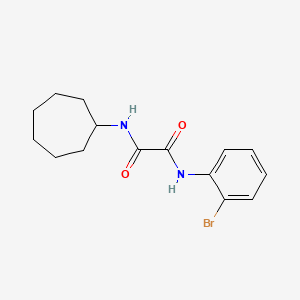![molecular formula C18H18Cl2N2O4S B4981878 1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4981878.png)
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in regulating various physiological processes, including sleep, pain perception, and cardiovascular function. DPCPX has been extensively studied as a pharmacological tool to investigate the role of adenosine A1 receptor in various biological processes.
作用机制
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which means that it competes with adenosine for binding to the receptor. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels, which in turn leads to the inhibition of neurotransmitter release and the modulation of various physiological processes. By blocking adenosine A1 receptor activation, DPCPX can modulate these processes in a selective and reversible manner.
Biochemical and physiological effects:
DPCPX has been shown to modulate various physiological processes, including sleep-wake cycle, pain perception, and cardiovascular function. For example, DPCPX has been shown to increase wakefulness and decrease slow-wave sleep in rats. DPCPX has also been shown to attenuate pain perception in rats and humans. Finally, DPCPX has been shown to modulate cardiovascular function by decreasing heart rate and blood pressure in rats.
实验室实验的优点和局限性
DPCPX has several advantages as a pharmacological tool for studying the role of adenosine A1 receptor in various biological processes. First, DPCPX is a highly selective antagonist of adenosine A1 receptor, which means that it can selectively block the activation of this receptor without affecting other adenosine receptors. Second, DPCPX is a reversible antagonist, which means that its effects can be easily reversed by removing the compound from the system. Finally, DPCPX has been extensively studied and characterized, which means that its pharmacological properties are well understood.
However, DPCPX also has several limitations as a pharmacological tool. First, DPCPX has a relatively low affinity for adenosine A1 receptor, which means that high concentrations of the compound may be required to achieve complete blockade of the receptor. Second, DPCPX has a relatively short half-life, which means that frequent administration of the compound may be required to maintain its effects. Finally, DPCPX has been shown to have some off-target effects, which means that caution should be exercised when interpreting the results of experiments using this compound.
未来方向
There are several future directions for research on DPCPX and adenosine A1 receptor antagonists. First, further studies are needed to elucidate the precise mechanisms underlying the effects of DPCPX on various biological processes. Second, more selective and potent adenosine A1 receptor antagonists are needed to overcome the limitations of DPCPX and to better understand the role of adenosine A1 receptor in various diseases. Finally, the potential therapeutic applications of adenosine A1 receptor antagonists in various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy, should be further investigated.
合成方法
The synthesis of DPCPX involves several steps, starting with the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-hydroxyphenylacetic acid to form 2,5-dichlorobenzenesulfonate ester of 4-hydroxyphenylacetic acid. This ester is then reacted with piperidinecarboxylic acid to form the corresponding amide. Finally, the amide is treated with thionyl chloride and piperidine to form the desired product, DPCPX.
科学研究应用
DPCPX has been extensively used as a pharmacological tool to investigate the role of adenosine A1 receptor in various biological processes. For example, DPCPX has been used to study the role of adenosine A1 receptor in the regulation of sleep-wake cycle, pain perception, and cardiovascular function. DPCPX has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(4-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-13-1-6-16(20)17(11-13)27(25,26)22-9-7-12(8-10-22)18(24)21-14-2-4-15(23)5-3-14/h1-6,11-12,23H,7-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFGDEJQTIOWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)O)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4981824.png)
![2-(2,3-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4981828.png)
![N,N'-bis(2-methylphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4981829.png)
![{4-[2-(2,6-dimethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4981830.png)

![1-(3,4-dimethylphenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B4981847.png)
![N-(4-ethoxyphenyl)-N'-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4981866.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)


![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
